Product packaging for 2-(6-Aminopyridin-3-yl)ethan-1-ol(Cat. No.:CAS No. 1314973-84-6)

2-(6-Aminopyridin-3-yl)ethan-1-ol

Cat. No.: B2719179
CAS No.: 1314973-84-6
M. Wt: 138.17
InChI Key: IVQMIVBDSUKTPO-UHFFFAOYSA-N
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Description

Contextualizing Pyridine-Based Heterocycles in Modern Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic synthesis. nih.govnih.gov Its unique electronic properties, including a nitrogen atom that imparts basicity and polarity, make it a versatile scaffold in drug design and materials science. nih.govnih.gov The pyridine ring can be readily functionalized at various positions, allowing for the creation of a diverse array of derivatives with tailored biological activities and physicochemical properties. nih.gov

The presence of the nitrogen atom makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, while being less prone to electrophilic substitution than benzene (B151609). nih.gov This distinct reactivity profile is a key tool for synthetic chemists. nih.gov Pyridine and its derivatives are not only common solvents but also integral components of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Their applications extend to functional nanomaterials and as ligands in organometallic catalysis. nih.gov The ability to easily convert pyridine into various functional derivatives has solidified its importance in medicinal chemistry and the development of new therapeutic agents. nih.gov

Significance of Multifunctional Aminoalcohol Moieties in Molecular Architecture

The 1,2-amino alcohol moiety is a critical structural motif found in a vast number of biologically active molecules and chiral ligands. sci-hub.se This functional group, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, plays a crucial role in molecular recognition and binding interactions with biological targets. beilstein-journals.org The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding that can significantly enhance a molecule's pharmacokinetic properties. nih.gov

The inherent chirality of many amino alcohols makes them invaluable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective creation of complex molecules. sci-hub.se The development of biocatalytic methods has further expanded the synthetic accessibility of enantiopure vicinal amino alcohols under mild and environmentally friendly conditions. sci-hub.se The strategic incorporation of the amino alcohol functionality is a key consideration in the design of new pharmaceuticals, with a significant number of FDA-approved drugs containing this motif. sci-hub.senih.gov

Overview of Contemporary Research Trends for Aminopyridine Ethanol (B145695) Derivatives

Current research into aminopyridine derivatives, particularly those incorporating an ethanol substituent, is vibrant and multifaceted. A major focus lies in the development of novel therapeutic agents. For instance, aminopyridine structures are being investigated for their potential as inhibitors of various enzymes, including kinases, which are often overexpressed in cancer. nih.govnih.gov The synthesis of aminopyridine derivatives is also a key area of exploration, with researchers developing more efficient and sustainable methods, such as multicomponent reactions (MCRs), to access these valuable compounds. bohrium.com

Furthermore, the unique photophysical properties of pyridine-based compounds have led to their use in bioimaging, sensing, and the development of photonic devices. researchgate.net The ability to fine-tune their emission wavelengths and enhance their stability makes them well-suited for a range of applications, from tracking biomolecules in living cells to improving the performance of optoelectronic systems. researchgate.net Research also extends to the creation of fused heterocyclic systems containing pyridine, which often exhibit enhanced stability and biological activity. ias.ac.in

Rationale and Scope of Academic Inquiry into 2-(6-Aminopyridin-3-yl)ethan-1-ol

The academic inquiry into this compound is driven by the convergence of the valuable properties of its constituent parts. This compound uniquely combines the versatile pyridine scaffold with the functionally significant amino alcohol moiety. This specific arrangement of an amino group at the 6-position and an ethanol group at the 3-position of the pyridine ring presents a distinct chemical architecture with potential for novel applications.

The rationale for its study includes the exploration of its synthetic accessibility and reactivity. Understanding how to efficiently synthesize this molecule and how its functional groups interact and can be further modified is a primary objective. nih.govresearchgate.net Furthermore, its structural similarity to known bioactive molecules suggests potential applications in medicinal chemistry. For example, derivatives of aminopyridines have shown promise as anticancer agents and in targeting neurodegenerative diseases. nih.govnih.gov

The scope of the investigation, therefore, encompasses the fundamental chemical properties of this compound, its synthesis, and the exploration of its potential as a building block for more complex molecules with tailored functions.

Detailed Research Findings

The table below summarizes key data points available for this compound.

PropertyValueSource
Molecular Formula C7H10N2O uni.lu
Molecular Weight 138.17 g/mol bldpharm.com
CAS Number 1314973-84-6 bldpharm.combldpharm.com
MDL Number MFCD19207780 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B2719179 2-(6-Aminopyridin-3-yl)ethan-1-ol CAS No. 1314973-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQMIVBDSUKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314973-84-6
Record name 2-(6-aminopyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies for 2 6 Aminopyridin 3 Yl Ethan 1 Ol and Its Analogs

Retrosynthetic Strategies for C-C and C-N Bond Formation

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com

Approaches Involving Pyridine (B92270) Ring Functionalization

The core of 2-(6-aminopyridin-3-yl)ethan-1-ol is the substituted pyridine ring. wikipedia.org Retrosynthetic strategies often begin with disconnections at the pyridine core, targeting the formation of the key C-C and C-N bonds.

One common approach involves the disconnection of the C-N bond of the amino group. This leads to precursors such as a halopyridine, which can then be aminated. A variety of amination methods, including transition-metal-catalyzed cross-coupling reactions, have been developed for this purpose. acs.orgresearchgate.netscielo.br

Another key disconnection is the C-C bond between the pyridine ring and the ethanol (B145695) side chain. This retrosynthetic step points towards a pyridine derivative that can be functionalized with a two-carbon unit. This can be achieved through various C-H functionalization or cross-coupling strategies. researchgate.netbeilstein-journals.org

Strategies for Introduction and Elongation of the Ethanol Side Chain

The ethanol side chain can be introduced through several retrosynthetic approaches. A primary strategy involves the disconnection of the C-C bond, leading to a pyridyl halide or a similar reactive derivative and a two-carbon synthon. For instance, a Grignard reagent derived from a protected 2-bromoethanol (B42945) could be coupled with a suitable pyridyl electrophile.

Alternatively, the ethanol side chain can be built up in a stepwise manner. This could involve the introduction of a vinyl group onto the pyridine ring, followed by hydroboration-oxidation to yield the primary alcohol. Another approach is the addition of an acetyl group, which can then be reduced to the corresponding ethanol functionality. byjus.com

Contemporary and Emerging Synthetic Routes

Modern organic synthesis has provided a plethora of powerful tools for the construction of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions in Aminopyridine Synthesis

Transition metal catalysis has revolutionized the synthesis of aminopyridines. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of the C-N bond between a pyridine ring and an amine. acs.org These reactions offer high efficiency and functional group tolerance. Other transition metals like copper and nickel have also been employed in similar cross-coupling reactions. jscimedcentral.com

The formation of the C-C bond for the ethanol side chain can also be achieved using transition metal catalysis. Suzuki, Stille, and Negishi couplings are powerful methods for coupling a pyridyl halide or triflate with an appropriate organometallic reagent bearing the ethanol synthon. researchgate.netnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Aminopyridine Synthesis

Reaction NameCatalystBond FormedReactants
Buchwald-Hartwig AminationPalladium complexesC-NHalopyridine, Amine
Suzuki CouplingPalladium complexesC-CHalopyridine, Boronic acid/ester
Negishi CouplingPalladium or Nickel complexesC-CHalopyridine, Organozinc reagent
Copper-Catalyzed AminationCopper complexesC-NHalopyridine, Amine

Multi-Step Conversions from Precursors Bearing Aminopyridine and Alcohol Functionalities

In many instances, the target molecule is assembled through a multi-step sequence starting from precursors that already contain either the aminopyridine core or the alcohol functionality.

For example, a commercially available aminopyridine derivative can be functionalized at the 3-position. This could involve lithiation followed by reaction with an electrophile like ethylene (B1197577) oxide to directly install the hydroxyethyl (B10761427) group. Alternatively, a formyl group can be introduced, which is then converted to the ethanol side chain via a Wittig reaction followed by hydroboration-oxidation.

Conversely, a synthesis could commence from a pyridine derivative already bearing a protected ethanol side chain. The amino group can then be introduced at a later stage, for instance, through a nitration-reduction sequence or a direct amination reaction. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathway Development

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods over stoichiometric ones. researchgate.net

For the synthesis of this compound, green approaches could involve:

Catalytic C-H activation: Directly functionalizing a C-H bond on the pyridine ring to introduce the ethanol side chain avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste. beilstein-journals.orgresearchgate.net

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents. wikipedia.org

Flow chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and minimizing waste.

Biocatalysis: Employing enzymes to carry out specific transformations can offer high selectivity under mild conditions, reducing the environmental impact of the synthesis.

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, sustainable, and cost-effective manner.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is a critical step in maximizing the yield and purity of the target compound. This involves a systematic study of solvents, catalysts, temperature, pressure, and stoichiometry to control the complex reaction pathways.

Modern synthetic approaches increasingly explore unconventional reaction media to improve the environmental footprint and, in some cases, the reaction outcome. Solvent-free (neat) reaction conditions represent a significant advancement in green chemistry. rsc.org This approach, where reactants are mixed without a solvent, can lead to higher reaction rates due to increased reactant concentration and can simplify product purification by eliminating a solvent removal step. rsc.org The Bönnemann cyclization, a modification of the Reppe synthesis for creating pyridine derivatives, can even be performed in water under specific catalytic conditions, highlighting the expanding scope of aqueous-phase synthesis. wikipedia.org

The selection of an appropriate solvent system is therefore a multi-faceted decision, balancing chemical efficiency with practical and environmental considerations.

Table 1: Effect of Reaction Media on Pyridine Synthesis

Reaction Medium Key Advantages Typical Applications/Reactions Reference
Dimethylformamide (DMF) Good solubility for a wide range of reagents; high boiling point allows for a broad temperature range. Cu-catalyzed cross-coupling reactions. nih.gov
Water Environmentally benign; low cost. Photoinduced Bönnemann cyclization. wikipedia.org
Solvent-Free (Neat) Atom-economical; simplified workup; potentially faster reaction rates. C-H functionalization of pyridine N-oxides. rsc.orgscispace.com

| Dimethyl Sulfoxide (DMSO) | High polarity; dissolves many inorganic salts used as bases or additives. | Copper-catalyzed aerobic oxidative amination. | beilstein-journals.org |

Catalysis is at the heart of modern organic synthesis, and the formation of the 2-aminopyridine (B139424) core is often achieved through transition-metal-catalyzed reactions, most notably C-N cross-coupling (amination) reactions. The development of sophisticated catalysts and ligands has been instrumental in improving the synthesis of these compounds.

Palladium-based systems are particularly prominent. The Buchwald-Hartwig amination reaction, which forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, is a powerful tool. The performance of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Palladium N-heterocyclic carbene (Pd-NHC) complexes have emerged as highly effective and robust catalysts. researchgate.net These catalysts exhibit strong σ-electron donating properties, which facilitate the crucial oxidative addition step in the catalytic cycle, and their steric bulk can promote the final reductive elimination step to release the aminated product. researchgate.net The development of specialized ligands, such as those derived from pyridine, can promote challenging aminations and provide insight into reaction mechanisms, ultimately leading to more active and selective catalysts. rsc.org

Copper-catalyzed reactions also offer a valuable, often more economical, alternative to palladium. The combination of Copper(I) iodide (CuI) with a bipyridine (bipy) ligand has been identified as an effective system for certain cyclization reactions leading to pyridine-containing fused rings. beilstein-journals.org The rational design of chiral pyridine-based ligands has further expanded the synthetic toolbox, enabling highly enantioselective transformations. acs.org These advanced ligands often feature rigid backbones and tunable steric environments that secure both high reactivity and stereoselectivity. acs.org

Table 2: Selected Catalyst and Ligand Systems for Aminopyridine Synthesis | Catalyst System | Ligand Type | Key Advantages | Typical Reaction | Reference | | --- | --- | --- | --- | | Pd(OAc)₂ / Pyridine-type Ligands | Pyridine-based | Promotes C-H amination; allows for systematic tuning. | Non-directed C-H amination of arenes. | rsc.org | | Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) | High stability and activity; robust under aerobic conditions. | Buchwald-Hartwig amination of heterocycles. | researchgate.net | | CuI / Bipyridine | Bipyridine (bipy) | Effective for cyclization; operates at room temperature. | Synthesis of imidazo[1,2-a]pyridines. | beilstein-journals.org | | Iridium / Chiral N,C-bidentate Ligand | Chiral Pyridine Unit (CPU) | Enables highly enantioselective reactions. | Asymmetric reductive amination. | acs.org | | Titanium Complexes / Aminopyridinate Ligands | 2-Aminopyridinate | Catalyzes hydroamination at room temperature. | Intramolecular hydroamination of aminoalkenes. | ubc.ca |

The precise control of physical parameters such as temperature and pressure, alongside the careful management of reactant stoichiometry, is fundamental to navigating complex reaction landscapes and enhancing product yields. For many pyridine syntheses, which involve multiple sequential steps like condensation and oxidation, temperature is a critical variable. For example, some copper-catalyzed syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines show a strong temperature dependence, with reactions yielding only trace amounts of product at elevated temperatures, indicating the optimal conditions are at or near room temperature. beilstein-journals.org Conversely, gas-phase syntheses, such as the Chichibabin reaction, often require high temperatures (400–450 °C) to proceed efficiently. atamanchemicals.com

Pressure is another key parameter, particularly in reactions involving gases. While many modern solution-phase reactions are conducted at atmospheric pressure, certain classical methods or specialized transformations require high-pressure conditions to increase reactant concentration or overcome activation barriers. wikipedia.orgatamanchemicals.com In a significant advancement, electrocatalytic hydrogenation offers a path to reducing pyridine rings at ambient temperature and pressure, providing a less energy-intensive alternative to traditional high-pressure thermal hydrogenation processes. acs.org

Stoichiometric control is essential to prevent the formation of side products. In multi-component reactions, the precise ratio of reactants can dictate the structure of the final product. In catalyst development, understanding the impact of additives and potential product inhibition is crucial for yield enhancement. Studies have shown that the accumulation of the aminated product can inhibit the catalyst, suggesting that controlling the reaction to avoid high product concentrations at any given time can be beneficial. rsc.org

Table 3: Impact of Physical and Stoichiometric Parameters on Pyridine Synthesis

Parameter Influence on Reaction Example Application Reference
Temperature Affects reaction rate, product stability, and selectivity. Room temperature is optimal for some CuI-bipy catalyzed reactions to avoid product degradation. beilstein-journals.org
Pressure Critical for gas-phase reactions and some cycloadditions. High pressure and temperature are often required for thermal Bönnemann cyclization. wikipedia.org
Atmosphere Determines the role of oxygen (oxidant vs. catalyst poison). Aerobic (open air) conditions can be used as a sustainable oxidant in some copper-catalyzed reactions. beilstein-journals.org

| Stoichiometry | Controls product formation and minimizes side reactions. | Use of AgOAc as an additive in specific molar ratios improves yields in Pd-catalyzed C-H aminations. | rsc.org |

Isolation and Purification Techniques for Research-Grade Compounds

The synthesis of a target molecule is incomplete without its isolation and purification to a degree suitable for its intended application. For research-grade compounds like this compound, high purity is essential for accurate characterization and biological testing. A multi-step purification strategy is often employed, combining different techniques to remove unreacted starting materials, catalysts, and byproducts.

Chromatography is a cornerstone of purification. Column chromatography on silica (B1680970) gel is a widely used method for separating compounds based on their polarity. The crude reaction mixture is loaded onto a column of silica, and a solvent system (eluent) of appropriate polarity is passed through, allowing for the separation of the desired product from impurities. acs.org For aminopyridine derivatives, which are basic, cation-exchange chromatography offers a highly efficient alternative. In this technique, the protonated basic compound binds to a negatively charged stationary phase (e.g., Dowex 50X8 resin in its NH₄⁺ form). Impurities can be washed away, and the pure product is then eluted by a suitable buffer. This method is particularly effective for removing excess 2-aminopyridine starting material and is scalable for larger preparations. nih.gov

Crystallization or recrystallization is another powerful purification technique that can yield highly pure solid material. A patent for purifying aminopyridine describes a process where the crude product is dissolved in a suitable solvent like absolute ethanol, treated with activated carbon to remove colored impurities, and then filtered. google.com A second solvent (an anti-solvent), such as heptane (B126788) or hexamethylene, is then added to the filtrate to reduce the solubility of the desired compound, causing it to precipitate out as a purified solid, which can be collected by filtration. google.com This method has been shown to increase purity to over 98%. google.com

Following initial purification, a final workup often involves extraction. For basic compounds like aminopyridines, this can involve dissolving the residue in a suitable organic solvent and washing with an aqueous basic solution to remove acidic impurities before drying and evaporating the solvent. acs.org

Table 4: Comparison of Purification Techniques for Aminopyridine Derivatives

Technique Principle of Separation Advantages Disadvantages Reference
Column Chromatography (Silica Gel) Adsorption/Polarity Widely applicable; good for a range of polarities. Can be time-consuming; requires significant solvent volumes. acs.org
Cation-Exchange Chromatography Ionic Interaction Highly selective for basic compounds; rapid; scalable. Limited to ionizable compounds. nih.gov
Recrystallization Differential Solubility Can yield very high purity; removes occluded impurities. Requires a suitable solvent system; potential for product loss in the mother liquor. google.com

| Extraction (Aqueous Wash) | Partitioning between immiscible liquids | Simple and fast for removing bulk impurities of different acidity/basicity. | Less effective for impurities with similar properties to the product. | acs.orgosha.gov |

Iii. Mechanistic Investigations of Chemical Reactivity and Transformations of 2 6 Aminopyridin 3 Yl Ethan 1 Ol

Reactivity Profiling of the Pyridine (B92270) Ring

The pyridine ring in 2-(6-Aminopyridin-3-yl)ethan-1-ol is activated towards electrophilic substitution by the strongly activating amino group at the 6-position. Conversely, the inherent electron-withdrawing nature of the ring nitrogen atom makes the ring system generally less reactive than benzene (B151609) towards electrophiles but more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The amino group at the 6-position is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, this corresponds to the 5- and 3-positions. However, the 3-position is already substituted with the ethanol (B145695) group. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. Studies on the nitration of 2-aminopyridine (B139424) have shown that the major product is 2-amino-5-nitropyridine, which aligns with this predicted regioselectivity. sapub.org The reaction is believed to proceed via attack of the electrophile on the neutral aminopyridine molecule. sapub.orgrsc.org The electron-donating character of the amino group sufficiently overcomes the deactivating effect of the ring nitrogen to allow for substitution. sapub.org It has been noted that electrophilic attack on the carbon atoms of 2-aminopyridine is primarily governed by charge transfer. consensus.app

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially with a good leaving group at the 2- or 4-positions. The classic Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, exemplifies this reactivity, proceeding through an addition-elimination mechanism involving a hydride shift. wikipedia.orgwikipedia.org While this compound itself does not have a typical leaving group for a classical SNAr reaction, activation of the pyridine ring can facilitate such transformations. For instance, N-alkylation of 2-halopyridines enhances their reactivity towards amine nucleophiles. chemistryviews.org Furthermore, catalytic methods have been developed for the amination of aminopyridines using ruthenium(II) catalysts, which operate through a π-coordination activation strategy. researchgate.net

Table 1: Reactivity of the Pyridine Ring in Aminopyridine Systems
Reaction TypeReagents/ConditionsExpected Outcome for this compoundReference
Electrophilic Substitution (Nitration) HNO₃/H₂SO₄Substitution at the 5-position to yield 2-(6-Amino-5-nitropyridin-3-yl)ethan-1-ol. sapub.org
Electrophilic Substitution (Bromination) Br₂Substitution at the 5-position to yield 2-(6-Amino-5-bromopyridin-3-yl)ethan-1-ol. rsc.org
Nucleophilic Substitution (from related 2-halopyridines) Amines, K₂CO₃, CH₂Cl₂, 40 °CNot directly applicable, but demonstrates the susceptibility of activated pyridines to SNAr. chemistryviews.org

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. bohrium.comnih.govscbt.comtcichemicals.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then be used in a variety of subsequent reactions. For example, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and t-BuNH₂, followed by deprotection. nih.gov This method offers high yields and excellent regioselectivity. nih.gov Additionally, pyridine N-oxides can react with activated isocyanides to furnish 2-aminopyridines, a process that is particularly effective for pyridines bearing electron-withdrawing groups. acs.org

Heterocyclic ring modifications can also be achieved through condensation reactions. For instance, the reaction of 2-aminopyridines with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines. bio-conferences.org This reaction proceeds via nucleophilic substitution of the halide by the pyridine nitrogen. bio-conferences.org

Transformations of the Amino Group

The primary amino group at the 6-position of this compound is a versatile functional handle for a wide range of chemical transformations.

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. publish.csiro.ausemanticscholar.orgccsenet.org Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) indicate that the reaction occurs directly at the exocyclic amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au The use of a base like triethylamine (B128534) or potassium carbonate can sometimes lead to undesired N,N-diacylation, while weaker bases like pyridine tend to favor the formation of monoamides. semanticscholar.org

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. acs.orgbohrium.comresearchgate.net For instance, a metal-free approach using 1,2-diketones in the presence of BF₃·OEt₂ as a catalyst has been reported for the N-alkylation of 2-aminopyridines. acs.orgbohrium.com The reaction proceeds under aerobic conditions and tolerates a range of functional groups. acs.orgbohrium.com It has been observed that in many cases, alkylation occurs selectively at the exocyclic amino group without affecting the pyridine ring nitrogen. researchgate.net

Arylation: The amino group can also be arylated, for example, through copper-catalyzed Goldberg reactions with aryl halides. nih.gov Transition metal-catalyzed cross-coupling reactions are also widely employed for the functionalization of N-aryl-2-aminopyridines. rsc.org

Table 2: Transformations of the Amino Group in Aminopyridine Systems
Reaction TypeReagents/ConditionsExpected Product with this compoundReference
Acylation Acetic AnhydrideN-(5-(2-hydroxyethyl)pyridin-2-yl)acetamide publish.csiro.au
Alkylation 1,2-Diketones, BF₃·OEt₂N-alkylated-2-(6-aminopyridin-3-yl)ethan-1-ol derivatives acs.orgbohrium.com
Arylation Aryl Halides, Copper CatalystN-arylated-2-(6-aminopyridin-3-yl)ethan-1-ol derivatives nih.gov
Schiff Base Formation Aldehydes/Ketones, Acid/Base CatalystImine derivatives jocpr.comresearchgate.netajol.infotandfonline.comasianpubs.org

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. jocpr.comresearchgate.netajol.infotandfonline.comasianpubs.org This reaction is typically catalyzed by an acid or a base and involves the initial formation of a hemiaminal intermediate, followed by dehydration. jocpr.com For example, the reaction of 2-aminopyridine with 4-ethoxybenzaldehyde (B43997) can be achieved by refluxing in ethanol to yield the corresponding Schiff base. researchgate.netajol.info Unexpected condensation products have also been observed in reactions of 2-aminopyridine with barbituric acid derivatives in DMF, resembling a Mannich-type reaction. redalyc.orgscielo.org.mxresearchgate.net Furthermore, multicomponent reactions, such as the Ugi-type reaction involving an isocyanide, an aldehyde, and 2-aminopyridine, can lead to the formation of more complex heterocyclic structures like 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgfu-berlin.de

The amino group of 2-aminopyridine can be deprotonated by strong bases to form an amide anion, which can then act as a nucleophile. For instance, the lithiation of 2-aminopyridine with an alkali amide in an organic solvent can be carried out at elevated temperatures to form the corresponding lithium salt. google.com This lithium salt can then be used in subsequent reactions, such as condensation with epoxides. google.com

While direct lithiation of the pyridine ring can be challenging due to competing nucleophilic addition of the organolithium reagent, the use of a directing group can overcome this issue. acs.orgacs.org For example, protecting the amino group as a pivaloylamide allows for regioselective ortho-lithiation of the pyridine ring. acs.orgacs.orgrsc.org Although this involves modification of the amino group, it highlights a powerful strategy for the functionalization of the pyridine ring that is initiated by a transformation related to the amino group.

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent, can be employed. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can also be utilized. To drive the equilibrium towards the product, a large excess of the alcohol or the removal of water is often necessary. masterorganicchemistry.com For instance, the reaction of secondary metabolite compounds with various phenolic acids using N,N'-Dicyclohexylcarbodiimide (DCC) in THF has been reported to yield the corresponding esters. medcraveonline.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach.

Amidation: While the primary amino group is the more typical site for amidation, the hydroxyl group can be indirectly involved in forming amide-like linkages through multi-step sequences. For instance, activation of the alcohol followed by displacement with a nitrogen nucleophile can lead to the formation of a C-N bond. Direct catalytic amidation of carboxylic acids with amines is a well-established process, often requiring catalysts to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. researchgate.netucl.ac.uk Various coupling reagents like EDC/HOBt and HATU/DIPEA are commonly used to facilitate amide bond formation. nih.gov In some cases, transamidation reactions have been observed where an initially formed amide reacts with an amine to yield a new amide. beilstein-journals.org

Table 1: Examples of Reagents and Conditions for Hydroxyl Group Functionalization

TransformationReagent(s)Catalyst/ConditionsProduct Type
EsterificationCarboxylic AcidAcid catalyst (e.g., H₂SO₄), heatEster
EsterificationAcyl ChlorideBase (e.g., Pyridine)Ester
EsterificationPhenolic AcidsN,N'-Dicyclohexylcarbodiimide (DCC), THFEster medcraveonline.com
EtherificationAlkyl HalideBase (e.g., NaH)Ether
Amidation (indirect)Carboxylic AcidCoupling agents (e.g., EDC, HOBt, DMAP)Amide nih.gov

This table provides a generalized overview of common reaction types. Specific conditions may vary based on the substrate and desired product.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(6-aminopyridin-3-yl)acetaldehyde, or further to the carboxylic acid, 2-(6-aminopyridin-3-yl)acetic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to stop the oxidation at the aldehyde stage. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally lead to the carboxylic acid. In complex molecules, chemoselectivity can be an issue, and the presence of the amino group on the pyridine ring might influence the reaction outcome. uniroma1.it

Reduction: While the alcohol itself is already in a reduced state, its derivatives can be subject to reduction. For instance, an ester or carboxylic acid derivative formed from the alcohol could be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters.

Table 2: Common Oxidizing and Reducing Agents for Alcohols and Their Derivatives

ReactionReagentProduct from Alcohol
Mild OxidationPyridinium chlorochromate (PCC)Aldehyde
Mild OxidationDess-Martin periodinane (DMP)Aldehyde nih.gov
Strong OxidationPotassium permanganate (KMnO₄)Carboxylic Acid
Reduction of EsterLithium aluminum hydride (LiAlH₄)Alcohol
Reduction of Carboxylic AcidLithium aluminum hydride (LiAlH₄)Alcohol

This table illustrates typical reagents and their expected products in the context of the alcohol functionality.

To enhance its reactivity as a leaving group in nucleophilic substitution reactions, the hydroxyl group can be activated. Common methods include conversion to a tosylate, mesylate, or triflate by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating subsequent reactions with a wide range of nucleophiles. Another method involves the Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CBr₄ or CCl₄) to convert the alcohol into the corresponding alkyl halide.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its amino and hydroxyl groups in a specific spatial relationship, allows for the possibility of intramolecular cyclization reactions. For instance, under appropriate conditions, the amino group could potentially displace an activated hydroxyl group to form a seven-membered ring containing nitrogen and oxygen. However, the formation of such medium-sized rings can be entropically and enthalpically disfavored.

More commonly, derivatives of this compound might undergo intramolecular cyclization. For example, if the amino group is acylated and the hydroxyl group is activated, an intramolecular reaction could lead to the formation of a lactam. The feasibility of such cyclizations depends on the flexibility of the linking chain and the reaction conditions employed. Intramolecular "click" reactions, for instance, have been successfully used to form macrocycles from nucleoside derivatives. beilstein-journals.org Similarly, intramolecular Prins/Friedel-Crafts cyclizations are known to form complex polycyclic systems. beilstein-journals.org

Rearrangement reactions are less commonly reported for this specific molecule but are a fundamental aspect of organic chemistry. libretexts.org In related systems, rearrangements can be triggered by the formation of carbocation intermediates, for example, during acid-catalyzed dehydration of the alcohol.

Iv. Utilization of 2 6 Aminopyridin 3 Yl Ethan 1 Ol As a Precursor and Building Block in Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds

While the synthesis of fused pyridine (B92270) systems and multicyclic molecular architectures from various aminopyridine derivatives is a well-established field in organic chemistry ijpsonline.comresearchgate.netbeilstein-journals.org, no specific literature was found that describes the use of 2-(6-Aminopyridin-3-yl)ethan-1-ol for these purposes. General methods often involve the condensation and cyclization of aminopyridines with other reagents to form bicyclic or polycyclic systems like imidazo[1,2-a]pyridines researchgate.net. However, research detailing the reaction pathways, yields, and resulting structures specifically for this compound is not available.

Design and Elaboration of Polydentate Ligands for Coordination Chemistry

The molecular structure of this compound contains multiple potential coordination sites (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen), making it a candidate for a polydentate ligand. Schiff bases derived from aminopyridines are commonly used to create ligands that form stable complexes with various metal ions nih.govrasayanjournal.co.in. These complexes have applications in catalysis and material science arabjchem.org. Despite this potential, a search of scientific databases did not yield studies focused on the design, synthesis, and characterization of polydentate ligands derived specifically from this compound or their coordination complexes.

Development of Complex Organic Molecules for Material Science Applications

Pyridine-containing molecules are valuable building blocks in material science, serving as components of functional polymers and scaffolds for self-assembling supramolecular structures liverpool.ac.ukanalis.com.my. The hydrogen bonding capabilities and coordination potential of the pyridine and amino groups are often exploited in these contexts. Nonetheless, there is no specific information available that documents the use of this compound as a precursor for advanced polymeric structures or as a primary scaffold for supramolecular assemblies.

Due to the absence of detailed research findings for this compound in these specific applications, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Contributions to Methodological Advancements in Organic Synthesis

The chemical architecture of this compound, featuring a reactive aminopyridine core and a functionalized ethyl alcohol side chain, positions it as a valuable precursor in the development of novel synthetic methodologies. Its utility is particularly evident in the construction of complex heterocyclic systems and in the advancement of catalytic processes. While direct studies on this specific molecule's role in methodological breakthroughs are emerging, the principles of its reactivity are demonstrated through the application of its derivatives in sophisticated organic syntheses.

Research has shown that the aminopyridine moiety is a key pharmacophore and a versatile handle for building intricate molecular frameworks. For instance, derivatives of the core structure are instrumental in the synthesis of novel p21-activated kinase 4 (PAK4) inhibitors. In one such advancement, a key synthetic step involves the coupling of (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid, a close derivative of the title compound, with a complex tricyclic core to furnish potent inhibitors for pancreatic cancer treatment. nih.gov This reaction highlights the role of the aminopyridinyl fragment in late-stage functionalization, a critical strategy in modern drug discovery. The general procedure involves reacting the precursor with a complex amine in the presence of a coupling agent like HATU to form the final amide bond. nih.gov

Furthermore, the aminopyridine scaffold is foundational in the development of novel catalysts. Helically chiral polymers incorporating 4-(dialkylamino)pyridin-3-yl pendants, structurally related to this compound, have been engineered as highly efficient nucleophilic catalysts. These polymer-based catalysts have demonstrated remarkable activity and selectivity in the acylative kinetic resolution of secondary alcohols, even at very low catalyst loadings. acs.org This represents a significant methodological advancement, as it provides a reusable, highly selective catalytic system for producing enantiomerically pure alcohols, which are crucial chiral building blocks in organic synthesis. acs.org The efficiency of these catalysts is showcased in the kinetic resolution of various secondary alcohols, achieving high selectivity factors.

The data below illustrates the performance of a helically chiral polymer catalyst bearing a pyridyl pendant related to the structure of this compound in the kinetic resolution of 1-(naphthalen-1-yl)ethan-1-ol.

Table 1: Kinetic Resolution of 1-(naphthalen-1-yl)ethan-1-ol using a Pyridyl-Pendant Polymer Catalyst

Catalyst Pendant Catalyst Loading (mol %) Selectivity (s)
4-(Dimethylamino)pyridyl 0.2 4.4
4-(Diethylamino)pyridyl 0.2 8.8
4-(Dipropylamino)pyridyl 0.2 16

Data sourced from Organic Letters. acs.org

The development of new synthetic routes for constructing pyridine-containing heterocycles is another area where precursors like this compound are valuable. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds, has been optimized for 2-amino-3-bromopyridines to react with terminal alkynes. scirp.org This methodology provides an efficient pathway to 2-amino-3-alkynyl pyridines, which are important precursors for azaindole synthesis. scirp.org The versatility of the aminopyridine structure allows for its participation in various transition-metal-catalyzed reactions, including Suzuki and Stille couplings, which are fundamental for creating complex molecules from simpler starting materials. nrochemistry.combeilstein-journals.org

The functional groups of this compound—the primary amine and the primary alcohol—also allow for its use in multicomponent or domino reactions, which are highly sought after for their efficiency and atom economy. nih.gov These reactions enable the rapid assembly of complex molecular architectures from simple precursors in a single operation, contributing to the green chemistry goals of modern organic synthesis. nih.govresearchgate.net

V. Advanced Spectroscopic and Structural Elucidation Studies of 2 6 Aminopyridin 3 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(6-Aminopyridin-3-yl)ethan-1-ol in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms.

In a typical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring and the protons of the ethanol (B145695) side chain would appear at distinct chemical shifts. For instance, in related aminopyridine structures, aromatic protons typically resonate between δ 6.0 and 8.5 ppm, while the methylene (B1212753) protons of the ethanol group (-CH₂-CH₂-OH) would appear further upfield. nih.gov The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the aromatic carbons and the two carbons of the ethanol side chain. nih.gov

To definitively assign these signals and understand the connectivity within the molecule, multi-dimensional NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show correlations between adjacent protons, such as the two methylene groups in the ethanol side chain and between neighboring protons on the pyridine ring. This is crucial for tracing the carbon backbone. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. libretexts.org It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule. For example, the proton signal for the hydroxymethyl group (-CH₂OH) would show a cross-peak with the signal of its carbon atom in the HSQC spectrum.

Detailed 1D and 2D NMR analyses are often performed on intermediates during multi-step syntheses to confirm that the desired structure has been formed. nih.gov

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the solid phase. uu.nlnih.gov This technique is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov For this compound, ssNMR could elucidate the hydrogen-bonding network involving the amino group (-NH₂), the hydroxyl group (-OH), and the pyridine nitrogen. Such studies can reveal details about protein-ligand interactions in a non-crystalline, solid-like state. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. rsc.org

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For the amino group (-NH₂), symmetric and asymmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The hydroxyl group (-OH) would exhibit a broad O-H stretching band, usually around 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl chain appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. rsc.org Comparing IR and Raman data helps to confirm assignments, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

The positions of these bands can be sensitive to hydrogen bonding, providing clues about intermolecular interactions in the solid state. researchgate.net

Table 1: Expected IR Absorption Frequencies for Key Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Hydroxyl (-OH) O-H Stretch (broad) 3200 - 3600
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 2960
Pyridine Ring C=C, C=N Stretch 1400 - 1600

Mass Spectrometry for Reaction Mechanistic Studies and Adduct Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. savemyexams.com For this compound (molecular weight: 138.17 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 138. bldpharm.comsavemyexams.com A prominent [M+H]⁺ peak at m/z 139 is also expected in techniques like electrospray ionization (ESI). uni.lu

Fragmentation patterns provide a fingerprint of the molecule's structure. Common fragmentation pathways for this compound could include:

Loss of a water molecule (H₂O, 18 Da) from the ethanol group, giving a fragment at m/z 120. savemyexams.comlibretexts.org

Alpha-cleavage, where the bond between the two carbons of the ethanol side chain breaks. Cleavage adjacent to the amino group is a common fragmentation pathway for amines. libretexts.orglibretexts.org

Cleavage of the C-C bond adjacent to the pyridine ring.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule and its fragments with high accuracy. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts and Fragments

Ion/Adduct Formula Predicted m/z
[M]⁺ C₇H₁₀N₂O 138.0788
[M+H]⁺ C₇H₁₁N₂O⁺ 139.0866
[M+Na]⁺ C₇H₁₀N₂NaO⁺ 161.0685

Data sourced from computational predictions. uni.lu

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Dynamics

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions within the molecule. nih.gov The pyridine ring and the amino group constitute a chromophore that absorbs UV light. The absorption spectrum is influenced by the solvent environment and pH. researchgate.netacs.org

The electronic properties of aminopyridine derivatives are of interest for applications in materials science and as fluorescent probes. researchgate.net The absorption maxima (λₘₐₓ) and molar absorptivity, as well as the emission maxima and quantum yield, are key parameters determined by these techniques. researchgate.net Studies on related compounds investigate how substitutions on the pyridine ring affect the electronic structure and excited-state properties. acs.org

X-ray Crystallography for Precise Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. vulcanchem.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. acs.org

For this compound, an X-ray crystal structure would reveal:

The planarity of the pyridine ring.

The conformation of the ethanol side chain relative to the ring.

The detailed geometry of the intermolecular hydrogen-bonding network, showing how molecules pack together in the crystal lattice.

While a specific crystal structure for this compound is not widely reported in public databases, analysis of related structures is common in medicinal chemistry to understand drug-receptor interactions. nih.govnih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral derivatives are studied)

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. While the parent compound itself is achiral, studies involving its chiral derivatives would be essential for assigning their absolute configuration using techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The absolute configuration of chiral molecules is a critical aspect of their chemical and biological identity. sioc-journal.cnnih.gov Chiroptical spectroscopic methods, including ECD and VCD, are powerful non-destructive techniques used to determine the absolute stereochemistry of chiral compounds in solution. jasco-global.comresearchgate.net These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net

The general workflow for determining the absolute configuration of a novel chiral derivative using these methods involves several key steps:

Separation of Enantiomers: The individual enantiomers of the chiral derivative are first separated, typically using chiral chromatography. jasco-global.com

Experimental Spectra Measurement: The ECD and VCD spectra of each enantiomer are recorded under controlled conditions (e.g., specific solvent and concentration). researchgate.net

Comparison and Assignment: The experimentally measured spectrum is then compared with the calculated spectrum. A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific absolute configuration allows for the unambiguous assignment of the absolute stereochemistry of both enantiomers. mdpi.comnih.gov

Although no specific examples exist for derivatives of this compound, this established methodology would be the standard approach for any future studies on its chiral analogues. The presence of the aminopyridine chromophore would likely give rise to distinct signals in the ECD spectrum, which would be sensitive to the stereochemistry of the chiral center(s) in the molecule. Similarly, the vibrational modes involving the chiral center(s) and the rest of the molecule would produce characteristic VCD signals.

Without published research on chiral derivatives of this compound, no experimental or computational data tables for their chiroptical properties can be presented.

Vi. Theoretical and Computational Chemistry of 2 6 Aminopyridin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various molecular properties of 2-(6-aminopyridin-3-yl)ethan-1-ol. These methods offer a powerful lens through which to view the molecule's behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. j-cst.org By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound.

Ground State Geometries: DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground state geometry. researchgate.netresearchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. journalirjpac.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For molecules with similar structures, a smaller energy gap can imply greater reactivity. journalirjpac.com

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions), while blue areas signify positive potential (electron-poor regions). This information is critical for understanding intermolecular interactions. acs.org

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions of energetic and spectroscopic properties. researchgate.net These methods are essential for benchmarking results from less computationally intensive approaches and for obtaining precise data on properties like ionization potentials, electron affinities, and vibrational frequencies.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethan-1-ol side chain in this compound allows for multiple conformations. Conformational analysis involves systematically studying the different spatial arrangements of the atoms and their corresponding energies. By rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. acs.org This surface helps identify the most stable conformers (local and global minima) and the energy barriers between them (saddle points). This information is crucial for understanding how the molecule might behave in different environments and how it interacts with biological targets. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the transition states, chemists can gain a deeper understanding of reaction pathways and kinetics.

Determination of Activation Barriers and Reaction Pathways

Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for reactants to transform into products. By locating the transition state structure on the potential energy surface, the activation barrier can be determined. acs.org This allows for the prediction of reaction rates and the identification of the most favorable reaction pathway among several possibilities.

Simulation of Solvent Effects on Reactivity

Interactive Data Table: Calculated Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC7H10N2O-
Monoisotopic Mass138.07932 Da-
XlogP (predicted)0.2-
[M+H]+ (m/z)139.08660CCSbase
[M+Na]+ (m/z)161.06854CCSbase
[M-H]- (m/z)137.07204CCSbase

This table presents predicted data for this compound, including its molecular formula, mass, and predicted lipophilicity (XlogP). The mass-to-charge ratios (m/z) for different adducts as predicted by CCSbase are also included. uni.lu

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility, interactions with solvents, and aggregation properties. nih.govmdpi.com These simulations model the movements of atoms and molecules over time based on a force field that describes their interactions.

For this compound, MD simulations could elucidate several key characteristics. For instance, simulations in an aqueous environment could reveal the nature of hydrogen bonding between the amino and hydroxyl groups of the molecule and surrounding water molecules. Furthermore, these simulations can predict how molecules of this compound might interact with each other, for example, through π-π stacking of the pyridine (B92270) rings or hydrogen bonding networks. Such information is crucial for understanding its physical properties and its behavior in biological systems.

However, a comprehensive search has yielded no specific MD simulation studies for this compound. The execution of such a study would require specialized software and significant computational resources to generate meaningful trajectories and analyze the resulting data.

Table 2: Potential Areas of Investigation for Molecular Dynamics Simulations of this compound

Simulation FocusPotential InsightsResearch Status
Solvation Dynamics Characterization of hydrogen bonding with water; Radial distribution functions of solvent around key functional groups.Data not available
Conformational Analysis Identification of low-energy conformers; Rotational barriers of the ethanol (B145695) side chain.Data not available
Intermolecular Aggregation Prediction of self-assembly behavior; Analysis of non-covalent interactions (e.g., hydrogen bonds, π-π stacking).Data not available

This table outlines potential research avenues. No published data currently exists for these specific investigations.

Vii. Coordination Chemistry and Catalytic Applications of 2 6 Aminopyridin 3 Yl Ethan 1 Ol and Its Derivatives

2-(6-Aminopyridin-3-yl)ethan-1-ol as a Ligand in Metal Complexes

The structure of this compound, featuring both a pyridine (B92270) ring and a flexible ethanolamine (B43304) side chain, makes it an effective building block in coordination chemistry. It can coordinate to metal centers through its nitrogen and oxygen atoms, acting as a chelating ligand to form stable ring structures. cardiff.ac.uk The specific functional groups allow it to serve as a key component in the development of novel metal complexes for materials science and catalysis.

The synthesis of metal complexes involving aminopyridine-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, Schiff base derivatives of aminopyridines have been used to synthesize complexes of transition metals such as Cobalt(II), Nickel(II), and Copper(II). rasayanjournal.co.incyberleninka.ru A common method involves dissolving the metal chloride salt and the ligand in a solvent like ethanol (B145695) and refluxing the mixture. cyberleninka.ruekb.eg The resulting solid complexes can then be isolated by filtration, washed, and dried. rasayanjournal.co.in

Characterization of these complexes is performed using a suite of analytical and spectroscopic techniques to determine their structure and properties. Elemental analysis (CHN) is used to confirm the metal-to-ligand stoichiometry, which is often found to be 1:2 [M:L] for divalent metal ions. rasayanjournal.co.incyberleninka.ru Spectroscopic methods are crucial for elucidating the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: This technique helps identify the donor atoms involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H, O-H) upon complexation. nih.gov

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand and its complexes, particularly for diamagnetic species. cyberleninka.ru

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d transitions, which are indicative of the coordination geometry around the metal ion. rasayanjournal.co.in

Magnetic Susceptibility: These measurements help determine the magnetic moment of the complex, which distinguishes between high-spin and low-spin configurations and provides further evidence for the proposed geometry. rasayanjournal.co.inopastpublishers.com

TechniqueObservationInference
Elemental Analysis Confirms the percentage composition of C, H, N.Determines the stoichiometric ratio of metal to ligand in the complex. rasayanjournal.co.in
IR Spectroscopy Shifts in vibrational bands of N-H, C=N, or O-H groups.Identifies the specific donor atoms of the ligand coordinating to the metal ion. nih.gov
UV-Visible Spectroscopy Presence of specific absorption bands (d-d transitions).Suggests the coordination geometry of the complex (e.g., octahedral, tetrahedral). rasayanjournal.co.in
Magnetic Susceptibility Measurement of the magnetic moment (B.M.).Confirms the oxidation state and spin state of the central metal ion, supporting the proposed geometry. rasayanjournal.co.in

The versatility of this compound as a ligand stems from its ability to adopt various binding modes. It can act as a bidentate ligand, coordinating through the pyridine nitrogen and the amino nitrogen (N,N-chelation) or the pyridine nitrogen and the hydroxyl oxygen (N,O-chelation). The flexible ethan-1-ol side chain allows it to form a stable five- or six-membered chelate ring with the metal ion. In some cases, it may also act as a bridging ligand, linking two metal centers. elsevierpure.com The actual binding mode depends on the metal ion, the reaction conditions, and the presence of other co-ligands. elsevierpure.com

The coordination geometry of the resulting complexes is determined by the nature of the metal ion and the ligand. For transition metal complexes derived from related aminopyridine Schiff bases, octahedral geometries have been proposed for Co(II), Ni(II), and Cr(III), while square planar geometries are often observed for Cu(II) and Ni(II) complexes. rasayanjournal.co.inajgreenchem.com Tetrahedral geometries have also been suggested for some Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes. cyberleninka.ru

The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). chemguide.co.uk A large stability constant value indicates that the complex is readily formed and is stable in solution. chemguide.co.uk These constants are determined experimentally using methods such as potentiometric titration, spectrophotometry, and ion-exchange methods. scispace.comresearchgate.net The stability of complexes is influenced by several factors, including the chelate effect. Ligands that form a chelate ring with the metal ion, like this compound, typically form much more stable complexes than analogous monodentate ligands. chemguide.co.uk This enhanced stability is known as the chelate effect and is primarily due to a favorable entropy change during the complexation reaction. chemguide.co.uk

Constant TypeEquilibrium ReactionExpression
Stepwise Stability Constant (Kn) [MLn-1] + L ⇌ [MLn]Kn = [MLn] / ([MLn-1][L])
Overall Stability Constant (βn) M + nL ⇌ [MLn]βn = [MLn] / ([M][L]n) = K1 × K2 × ... × Kn

M = Metal ion, L = Ligand, n = number of ligands

Applications in Homogeneous Catalysis

Metal complexes derived from this compound and its analogs are promising candidates for homogeneous catalysis. The ability to fine-tune the electronic and steric properties of the complex by modifying the ligand structure or changing the metal center allows for the development of catalysts for specific organic transformations. arabjchem.org

For a molecule to be a candidate for asymmetric catalysis, it must be chiral. While this compound itself is achiral, it can be used as a scaffold to synthesize chiral derivatives. For example, introducing chirality into the ligand framework, such as through the synthesis of chiral morpholine (B109124) derivatives, can produce ligands capable of inducing enantioselectivity in metal-catalyzed reactions. nih.gov When these chiral ligands coordinate to a metal center, they create a chiral catalytic environment that can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Such enantioselective transformations are critical in the synthesis of pharmaceuticals and other biologically active molecules.

Complexes of transition metals, particularly ruthenium, palladium, and copper, are widely used to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govcsic.esnih.gov Ligands containing aminopyridine moieties can be employed to stabilize the metal center and modulate its catalytic activity.

Ruthenium complexes have shown high efficiency in C-C bond formation through strategies like borrowing hydrogen or acceptorless dehydrogenative coupling. researchgate.net For example, Ru(II) complexes can catalyze the α-alkylation of ketones with alcohols, a process that forms a C-C bond while producing water as a benign byproduct. researchgate.net Copper-catalyzed reactions are particularly important for forming C-N and C-O bonds. csic.esacs.org The use of this compound or its derivatives as ligands in such systems could offer a pathway to new catalysts for these vital synthetic reactions. nih.gov

Reaction TypeCatalyst System (Example)Transformation
α-Alkylation of Ketones Ruthenium(II) ComplexesR1-CO-CH3 + R2-CH2-OH → R1-CO-CH2-CH2-R2 + H2O researchgate.net
C-H Amination Copper-based MOFCyclohexene + Aniline → N-(cyclohex-2-en-1-yl)aniline csic.es
C-N Coupling Copper(I) Iodide1-(2-bromophenyl)ethanone + 2-aminopyridine (B139424) → Pyridoquinazolinone derivative acs.org

Metal complexes are proficient catalysts for a wide array of oxidation and reduction reactions. The specific transformation depends heavily on the metal and the ligand environment.

Oxidation: Ruthenium complexes are effective for the acceptorless dehydrogenation (oxidation) of alcohols to produce ketones or aldehydes, releasing hydrogen gas in the process. arabjchem.org This offers a green alternative to traditional oxidation methods that use stoichiometric, often toxic, oxidants. Iron and manganese complexes, inspired by metalloenzymes, can activate molecular oxygen to perform selective oxidation of C-H bonds. nih.govmdpi.comacs.org Complexes with aminopyridine-type ligands have been investigated for these biomimetic oxidation reactions. mdpi.com For example, iron complexes can catalyze the oxidation of ethers and the cleavage of C=C bonds. nih.govacs.org

Reduction: The reverse of alcohol dehydrogenation is the hydrogenation of carbonyl compounds to alcohols, a key reduction reaction in organic synthesis. The same types of ruthenium complexes that catalyze oxidation can often be used for reduction under a hydrogen atmosphere. The ability of a catalyst to perform both oxidation and reduction highlights the versatility imparted by the metal-ligand combination.

Development of Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysis is a critical step towards creating more sustainable and industrially viable chemical processes. The primary advantages of heterogeneous catalysts include ease of separation from the reaction mixture, potential for recycling and reuse, and improved catalyst stability. nih.gov The structure of this compound is well-suited for the development of such systems. The ligand or its metal complexes can be anchored to a solid support, effectively heterogenizing the catalyst.

Supports for Immobilization: A variety of materials can serve as supports for catalysts derived from aminopyridine ligands. The choice of support material is crucial as it can influence the catalyst's activity, selectivity, and longevity. Common supports include:

Polymeric Resins: Polystyrene-based materials, such as Merrifield resins, are frequently used. semanticscholar.org The ligand can be covalently attached to the polymer backbone, providing a robust and insoluble catalytic system. Such systems have proven effective in asymmetric synthesis, where the solid support helps in minimizing product epimerization, an issue sometimes observed with homogeneous counterparts. nih.gov

Inorganic Oxides: Materials like silica (B1680970) (SiO₂), iron oxide (Fe₂O₃), ceria (CeO₂), and titania (TiO₂) are widely employed due to their high surface area, thermal stability, and mechanical resistance. uj.ac.za Supported palladium nanoparticles on these oxides have demonstrated high efficacy in cross-coupling reactions performed in green solvents like water. uj.ac.za The sol-gel technique is a common method for synthesizing these supported metal-oxide catalysts. uj.ac.za

Porous Materials: High-surface-area materials such as Metal-Organic Frameworks (MOFs) and zeolites offer a unique environment for catalysis. csic.es MOFs can act as "chemical nano-reactors," where the catalytically active metal species can be synthesized and stabilized within their confined pores. This approach prevents the agglomeration of metal nanoparticles, a common deactivation pathway. csic.es

Carbon-Based Materials: Activated charcoal has been used as a support for copper nanoparticles, creating a recyclable catalyst for the synthesis of aminopyridine derivatives. researchgate.net

Synthesis Strategies: The immobilization of the catalytic species can be achieved through several methods:

Grafting the Ligand: The this compound ligand can be first covalently bonded to a functionalized support. The hydroxyl group provides a convenient handle for this attachment. Subsequent reaction with a metal salt leads to the formation of the supported metal complex.

Anchoring a Pre-formed Complex: A metal complex of the ligand is first synthesized and then anchored to the support. This method can offer better control over the structure of the active site. semanticscholar.org

Encapsulation: The catalytic complex is physically entrapped within the pores of a support material, such as during a sol-gel process or within the cages of a MOF. uj.ac.zacsic.es

Supported Ionic Liquid Phase (SILP): This technique involves depositing a thin film of an ionic liquid, containing the dissolved homogeneous catalyst, onto a porous solid support. This has been successfully used for iron catalysts in hydrogenation reactions. semanticscholar.org

The following table summarizes various approaches to developing heterogeneous catalysts using supports and metals relevant to aminopyridine and amino alcohol ligands.

Support MaterialMetalSynthetic ApproachTarget Reaction TypeReference
Polystyrene ResinPrimary Amine (as catalyst)Anchoring of amino acidAsymmetric uni.lu-Wittig Rearrangement nih.gov
Iron Oxide (Fe₂O₃)Palladium (Pd)Sol-gel synthesis of support, followed by Pd nanoparticle depositionSuzuki-Miyaura Coupling uj.ac.za
CharcoalCopper (Cu)Deposition of Cu nanoparticlesMulticomponent synthesis of 2-amino-3-cyanopyridines researchgate.net
Functionalized SilicaPalladium (Pd)Grafting of imidazolium (B1220033) ligand, followed by metalationOxidative Carbonylation of β-amino alcohols researchgate.net
ChitosanIron (Fe)Grafting of functional group onto biopolymer, followed by metal complexationC-H bond activation semanticscholar.org
Metal-Organic Framework (MOF)Gold (Au)Insertion of metal salt into MOF channelsAlkyne Hydroalkoxylation csic.es

Elucidation of Catalytic Reaction Mechanisms and Active Species Characterization

A thorough understanding of the catalytic reaction mechanism and the precise structure of the active species is fundamental to optimizing catalyst performance and designing more efficient systems. For heterogeneous catalysts derived from this compound, this involves characterizing both the coordination of the metal center and the nature of its interaction with the support.

Characterization of the Active Species: A suite of advanced analytical techniques is employed to characterize the catalyst before, during, and after the reaction:

Spectroscopic Methods:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is crucial for determining the oxidation state of the metal in the active species. For instance, XPS can confirm the presence of Pd(II) in a fresh catalyst and detect its reduction to Pd(0) as a deactivation mechanism. researchgate.net It can also reveal changes in the coordination environment of single-atom catalysts. nih.gov

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) provide detailed information about the local coordination environment of the metal atom, including coordination number and bond distances to neighboring atoms (e.g., M-N or M-O bonds). This is vital for confirming the structure of single-atom active sites. nih.gov

Microscopic Techniques:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These methods are used to visualize the morphology of the support and the dispersion of the metal species. uj.ac.za TEM can confirm the absence of large nanoparticles in highly dispersed or single-atom catalysts and can reveal agglomeration in used catalysts. researchgate.net

Physical and Chemical Analysis:

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and porosity of the support, which are critical parameters for catalytic activity. uj.ac.za

X-ray Diffraction (XRD): Used to determine the crystalline structure of the support and the metallic particles. uj.ac.za

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the catalyst and quantifies the amount of ligand grafted onto the support. researchgate.net

Inductively Coupled Plasma (ICP) Analysis: Precisely measures the metal loading on the support and can detect metal leaching into the product solution, a key indicator of catalyst stability. researchgate.net

Mechanistic Insights: The this compound ligand is expected to coordinate to a metal center primarily through the pyridine nitrogen and the exocyclic amino group, forming a stable chelate ring. This bidentate coordination is a common feature in catalysts for reactions like transfer hydrogenation. researchgate.net

The catalytic cycle depends on the specific reaction:

Transfer Hydrogenation: For the reduction of ketones, ruthenium and iridium complexes are often used. The mechanism typically involves the formation of a metal-hydride intermediate from a hydrogen donor like isopropanol. The substrate (ketone) coordinates to the metal, followed by insertion of the carbonyl group into the metal-hydride bond to generate the alcohol product. researchgate.netarabjchem.org

Oxidative Carbonylation: In the synthesis of oxazolidinones from β-amino alcohols, a palladium catalyst cycles between Pd(II) and Pd(0) states. The mechanism involves coordination of the amino alcohol, deprotonation, migratory insertion of carbon monoxide, and reductive elimination to yield the product and regenerate the active Pd(II) species. researchgate.net

C-H Activation/Functionalization: Iron-catalyzed systems can activate C-H bonds. Mechanistic studies using electron paramagnetic resonance (EPR) have indicated the involvement of radical intermediates in some cases, initiated by the iron catalyst. nih.gov

The following table outlines key characterization techniques and their role in understanding the active species in related catalytic systems.

TechniqueInformation ObtainedExample FindingReference
XPSOxidation state and electronic state of the metal center.Confirmed Pd(II) as the active species and its reduction to Pd(0) upon catalyst recycling. researchgate.net
EXAFSCoordination number and bond lengths of the metal's first coordination shell.Determined the Co-N₄ and Co-N₂ coordination structures in single-atom catalysts, linking them to activity. nih.gov
TEMMorphology, particle size, and dispersion of the catalyst on the support.Visualized high dispersion of palladium sites and ruled out the presence of nanoparticles in the fresh catalyst. researchgate.net
ICP-OESQuantitative metal loading and leaching.Measured low palladium content (<1 ppm) in the final product, confirming catalyst heterogeneity and stability. researchgate.net
IR SpectroscopyVibrational frequencies of key bonds (e.g., metal-hydride).Identified the Ir-H bond and its shift depending on ancillary ligands, indicating changes in the electronic environment. unizar.es
EPR SpectroscopyDetection of paramagnetic species and radical intermediates.Indicated the formation of radical intermediates in an iron-catalyzed deuteration reaction. nih.gov

By combining these synthetic strategies and detailed characterization methods, robust and efficient heterogeneous catalysts based on this compound and its derivatives can be rationally designed for a wide range of chemical transformations.

Viii. Future Research Trajectories and Emerging Opportunities

Design and Synthesis of Novel Analogues with Tunable Reactivity

Key strategies for creating such analogues include:

Substitution on the Pyridine (B92270) Ring: Introducing various electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the nucleophilicity of the ring nitrogen and the amino group. For instance, the presence of an amino group at the 2-position enhances nucleophilicity through resonance effects.

Modification of the Ethanol (B145695) Side Chain: The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, to explore different reaction capabilities. The side chain can also be extended or branched to alter the molecule's spatial arrangement.

N-Functionalization of the Amino Group: The amino group is a prime site for derivatization. It can be acylated, alkylated, or incorporated into more complex heterocyclic systems. For example, the synthesis of urea (B33335) and carbohydrazide (B1668358) derivatives from related aminopyridine esters has been demonstrated, creating compounds with different biological activity profiles. turkjps.org

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient strategy for generating a diverse library of analogues. researchgate.netresearchgate.netbohrium.com For instance, reactions involving 2-aminopyridines, aldehydes, and other nucleophiles can rapidly construct complex molecular architectures, such as imidazo[1,2-a]pyridines. bohrium.comresearchgate.net

The goal of this synthetic exploration is to create a portfolio of compounds where reactivity can be precisely controlled, opening doors for their use as specialized ligands in catalysis, building blocks in medicinal chemistry evitachem.commdpi.com, or monomers in polymer science.

Exploration of Unprecedented Reaction Pathways and Transformations

Investigating novel reaction pathways for 2-(6-aminopyridin-3-yl)ethan-1-ol and its derivatives is a frontier of chemical research. The unique juxtaposition of functional groups on the pyridine scaffold could enable previously unobserved transformations.

Emerging areas of exploration include:

Catalytic Dehydrogenation: The ethanol moiety can potentially undergo acceptorless dehydrogenation using transition metal catalysts, such as ruthenium complexes, to yield the corresponding ketone or aldehyde. arabjchem.org This offers a green alternative to traditional oxidation methods.

Photochemical Reactions: The aromatic pyridine system suggests susceptibility to photochemical transformations. Research into [6π] photocyclization reactions of related N-aryl-β-enaminones to form complex heterocyclic systems highlights the potential for light-induced transformations. acs.org Exploring the photochemical behavior of this compound could lead to novel, stereoselective synthetic methods. mountainscholar.org

Oxidative C-C Bond Cleavage: Serendipitous discoveries, such as the oxidative C-C bond cleavage observed in the synthesis of pyridoquinazolinones from related starting materials, suggest that under specific catalytic conditions, the ethanolic side chain could undergo unexpected fragmentation and rearrangement, leading to novel molecular skeletons. acs.org

Metal-Catalyzed Cross-Coupling: While the amino and hydroxyl groups often require protection, their presence can also direct or participate in metal-catalyzed cross-coupling reactions in innovative ways, potentially leading to the direct formation of complex polycyclic structures.

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To fully unlock the potential of this compound and its analogues, a deep understanding of their reaction mechanisms is essential. The integration of advanced analytical and computational tools is pivotal in this endeavor.

Spectroscopic Analysis: Comprehensive characterization using techniques like Fourier-Transform Infrared (FT-IR), one- and two-dimensional Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS) is fundamental to confirm the structures of novel analogues and intermediates. researchgate.netresearchgate.net Vibrational spectroscopy (FT-IR and Raman) can provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying molecular properties. ui.edu.ng These computational methods can be used to:

Optimize molecular geometries. researchgate.net

Calculate electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. researchgate.net

Model reaction pathways and transition states to elucidate complex mechanisms.

Predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental results. researchgate.net

Estimate properties like collision cross-section values, which can be compared with experimental data from ion mobility-mass spectrometry. uni.lu

By combining experimental data with computational modeling, researchers can gain unprecedented insight into the factors governing the reactivity and selectivity of transformations involving this compound.

Development as a Component in Advanced Materials Science Research

The structural attributes of this compound make it a promising candidate for incorporation into advanced materials.

Potential applications in materials science include:

Polymer Synthesis: The bifunctional nature of the molecule (amino and hydroxyl groups) allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. The pyridine ring can impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the amino group are excellent ligands for metal ions. This makes the compound a suitable building block for constructing coordination polymers or MOFs, materials with potential applications in gas storage, catalysis, and sensing.

Functional Dyes and Optical Materials: Pyridine-based structures are common in functional dyes. researchgate.net By creating derivatives of this compound with extended π-conjugated systems, it may be possible to develop new materials with interesting photophysical properties for use in optoelectronics or as chemical sensors. ekb.eg

Strategies for Scalable and Sustainable Production in Academic Settings

For any compound to be widely utilized in research, its synthesis must be practical, efficient, and ideally, environmentally benign. Developing scalable and sustainable production methods for this compound is a crucial research objective.

Key strategies include:

Green Chemistry Principles: Future synthetic routes should aim to incorporate principles of green chemistry. unimi.it This includes using less hazardous solvents (e.g., water or ethanol) bohrium.com, employing catalytic reagents instead of stoichiometric ones arabjchem.org, and designing reactions with high atom economy.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors allow for precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. unimi.it This approach is particularly well-suited for academic labs looking to produce larger quantities of the compound for extensive studies.

Catalyst Development: Research into new, more efficient, and robust catalysts for the key synthetic steps will be essential. This includes developing catalysts for C-N coupling reactions or for the reduction of precursor nitro or cyano groups that are cheaper and more environmentally friendly than traditional heavy metal catalysts. mdpi.comgoogle.com

By focusing on these trajectories, the scientific community can continue to uncover the rich chemical potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Aminopyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis of substituted pyridine derivatives often involves reductive amination or catalytic hydrogenation. For example, reductive amination using ammonium formate and palladium on activated charcoal (10% Pd/C) under hydrogen atmosphere (1–3 bar) can introduce amino groups to pyridine scaffolds. Reduction of ketones or esters to alcohols, as seen in related compounds, may employ LiAlH4 in anhydrous THF at 0–5°C . Optimization requires monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.2–2.0 equivalents of reducing agents), and controlling temperature to minimize side reactions (e.g., over-reduction).

Q. How should researchers safely handle and store this compound in the laboratory?

Based on GHS guidelines for structurally similar aminopyridines:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (EN 143-certified masks) if handling powders to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C, away from oxidizers and moisture. Ensure local exhaust ventilation to prevent dust accumulation .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline for 10 minutes. Do not induce vomiting if ingested .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient over 20 min). UV detection at 254 nm provides resolution >1.5 for related aminopyridines .
  • NMR : <sup>1</sup>H NMR (400 MHz, D2O) should show peaks for the pyridine ring (δ 7.8–8.2 ppm), ethanol moiety (δ 3.6–4.0 ppm), and NH2 (δ 1.5–2.0 ppm, broad).
  • Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]<sup>+</sup> at m/z 153.1 (calculated exact mass: 153.08) .

Q. Which physicochemical properties are most relevant for solubility and formulation studies?

Key properties include:

  • LogP : Predicted XLogP ≈ 0.5 (via EPI Suite), indicating moderate hydrophobicity.
  • PSA : Topological polar surface area ~65 Ų (from DFT calculations), suggesting high solubility in polar aprotic solvents like DMSO .
  • pKa : The amino group (pKa ~5.5) and hydroxyl group (pKa ~10) dictate pH-dependent solubility. Buffered solutions (pH 6–7) enhance aqueous stability .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve the molecular structure and confirm stereochemistry?

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) and SHELXL (refinement) are standard for small-molecule crystallography .
  • ORTEP Visualization : Generate thermal ellipsoid plots at 50% probability to validate bond angles and distances. For example, the C–N bond in the pyridine ring should measure ~1.34 Å .
  • Twinned Data : If twinning occurs (common in polar space groups), apply HKLF 5 format in SHELXL and refine using BASF parameters .

Q. What strategies mitigate contradictions in reactivity data during functional group transformations?

Discrepancies in amino or hydroxyl group reactivity often arise from solvent effects or competing pathways. For example:

  • Amino Protection : Use Boc2O in THF/water (pH 9) to selectively protect the amine, leaving the hydroxyl group free for subsequent esterification .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of proposed reaction intermediates. Mismatches between experimental and theoretical yields (>10%) suggest unaccounted side reactions .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint) using the well-stirred model .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I (oxidation, deamination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to libraries for structural elucidation .

Q. What computational tools predict binding affinity to biological targets, such as kinases or GPCRs?

  • Docking Studies : Use AutoDock Vina with PyRx for virtual screening. Prepare the protein (e.g., PDB ID: 3NY6 for kinase targets) by removing water and adding Gasteiger charges.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD values >3 Å indicate poor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.